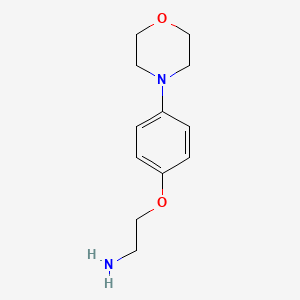

2-(4-Morpholinophenoxy)ethan-1-amine

Description

2-(4-Morpholinophenoxy)ethan-1-amine (CAS Ref: 10-F700389) is an ether-linked ethanamine derivative featuring a morpholine-substituted phenoxy group. This compound has been utilized as a synthetic intermediate, though commercial availability is currently discontinued .

Properties

CAS No. |

1082507-73-0 |

|---|---|

Molecular Formula |

C12H18N2O2 |

Molecular Weight |

222.28 g/mol |

IUPAC Name |

2-(4-morpholin-4-ylphenoxy)ethanamine |

InChI |

InChI=1S/C12H18N2O2/c13-5-8-16-12-3-1-11(2-4-12)14-6-9-15-10-7-14/h1-4H,5-10,13H2 |

InChI Key |

FYRJPHJGBAXIOR-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C2=CC=C(C=C2)OCCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Morpholinophenoxy)ethan-1-amine typically involves the reaction of 4-morpholinophenol with ethyl chloroformate followed by reduction. The reaction conditions include the use of a strong base such as sodium hydride (NaH) and a suitable solvent like dimethylformamide (DMF).

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps but is optimized for efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Morpholinophenoxy)ethan-1-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form a nitro compound.

Reduction: The nitro group can be reduced to an amine.

Substitution: The phenol group can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common reagents include hydrogen peroxide (H₂O₂) and sodium hypochlorite (NaOCl).

Reduction: Typical reagents are hydrogen gas (H₂) and palladium on carbon (Pd/C).

Substitution: Electrophilic substitution can be achieved using reagents like bromine (Br₂) in the presence of a Lewis acid.

Major Products Formed:

Oxidation: Nitro derivatives.

Reduction: Secondary amines.

Substitution: Brominated phenols.

Scientific Research Applications

2-(4-Morpholinophenoxy)ethan-1-amine has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.

Biology: The compound can be used as a probe in biological studies to understand cellular processes.

Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(4-Morpholinophenoxy)ethan-1-amine exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The exact pathways involved would depend on the context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Differences

- Morpholine vs. Morpholinophenyl vs. Phenoxy Linkages: The morpholine ring in this compound enhances water solubility compared to non-polar analogs like 25I-NBOMe. The ether linkage further improves metabolic stability relative to direct aryl-ethylamine bonds (e.g., 1-(4-Morpholinophenyl)ethan-1-amine) . The 4-nitrophenyl group in 2-(4-nitrophenyl)ethan-1-amine introduces strong electron-withdrawing effects, altering reactivity in enzymatic assays compared to the electron-donating morpholine .

- Biological Activity: Antimicrobial Potential: Morpholinophenyl derivatives, such as those in pyrimidin-2-amines, exhibit broad-spectrum microbial activity due to aromatic stacking and hydrogen bonding . Psychoactivity: NBOMe compounds (e.g., 25I-NBOMe) target serotonin receptors, whereas the morpholine moiety in this compound likely shifts bioactivity toward non-CNS applications .

- Synthetic Accessibility: Lithium-halogen exchange () and reductive amination () are common for ethanamines. The discontinued status of this compound suggests synthetic challenges or niche applications .

Research Findings and Data

Physicochemical Properties

- Solubility: Morpholine-containing compounds generally exhibit higher aqueous solubility (e.g., this compound) than halogenated analogs like 25I-NBOMe.

- Stability: Ether linkages (e.g., in this compound) resist hydrolysis better than ester or amide groups in related structures .

Q & A

Q. What experimental parameters maximize synthetic yield while minimizing byproducts in large-scale production?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.